Cas no 83345-46-4 ((R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate)

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate structure
83345-46-4 structure
Product Name:(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
CAS-nummer:83345-46-4
MF:C14H21NO4
MW:267.32084441185
MDL:MFCD00270225
CID:706817
PubChem ID:15934817
Update Time:2025-10-11

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamicacid, N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethylester
    • Boc-Tyrosinol
    • N-(tert-butyloxycarbonyl)-L-tyrosinol
    • R)-1-HYDROXYMETHYL-2-(4-HYDROXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
    • tert-Butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate
    • BOC-L-TYR-OL
    • Boc-Tyr-ol
    • (R)-tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-[1-(Hydroxymethyl)-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • [(1S)-1-Hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • Boc-L-Tyrosinol, 97%
    • S10450
    • tert-butyl (S)-2-hydroxy-1-(4-hydroxybenzyl)ethylcarbamate
    • KMVXZPOLHFZPKW-NSHDSACASA-N
    • M06284
    • CS-0154485
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • SCHEMBL6479218
    • DB-022969
    • N-alpha-t-Butyloxycarbonyl-L-tyrosinol
    • 220237-31-0
    • Boc-L-Tyrosinol, AldrichCPR
    • J-017002
    • 282100-80-5
    • Carbamic acid,[2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 83345-46-4
    • MFCD00270225
    • DTXSID90579831
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • AS-54479
    • AKOS030212274
    • Boc-L-Tyrosinol
    • EN300-7365621
    • (S)-[1-hydroxymethyl-2 -(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • MDL: MFCD00270225
    • Inchi: 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)
    • InChI-sleutel: KMVXZPOLHFZPKW-UHFFFAOYSA-N
    • LACHT: O(C(NC(CO)CC1C=CC(=CC=1)O)=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 267.14705815g/mol
  • Monoisotopische massa: 267.14705815g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 6
  • Complexiteit: 280
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 78.8
  • XLogP3: 1.9

Experimentele eigenschappen

  • Dichtheid: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 120 ºC
  • Oplosbaarheid: 微溶 (4.3 g/L) (25 ºC),
  • PSA: 78.79000
  • LogboekP: 2.21120

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(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
Referentie
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Kawashima, Yuya; et al, Tetrahedron, 2015, 71(45), 8585-8592

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid Solvents: Water
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Wlodawer, Alexander; et al, Biochemistry, 2001, 40(51), 15602-15611

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0.25 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referentie
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Chang, Shaohua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1208-1212

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
Referentie
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
Referentie
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Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 7 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ;  pH 2, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
Referentie
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referentie
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
Referentie
Catalytic enantioselective cyclopropanation of allylic alcohols using recyclable fluorous disulfonamide ligand
Miura, Tsuyoshi; et al, Tetrahedron Letters, 2008, 49(40), 5813-5815

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referentie
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Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  72 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  12 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 5
1.4 Solvents: Ethyl acetate
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Peyrottes, Suzanne; et al, Journal of Medicinal Chemistry, 2003, 46(5), 782-793

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ;  30 min, 25 °C
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Wilson, Daniel J.; et al, Biochemistry, 2013, 52(5), 926-937

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referentie
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Feng, Xianqi; et al, Journal of Organic Chemistry, 1992, 57(22), 5811-12

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
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Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
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Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
2.2 Reagents: Water
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Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  -72 °C; -72 °C → reflux; 20 h, reflux
1.2 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Catalysts: Potassium iodide Solvents: Dimethylformamide ;  15 min, rt
2.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  19 h, 70 °C
3.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
Referentie
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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Thionyl chloride ;  -10 °C; 48 h, rt
2.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
3.2 Reagents: Water
Referentie
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(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Raw materials

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Preparation Products

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